molecular formula C13H23NO3 B11866977 tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate

tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B11866977
M. Wt: 241.33 g/mol
InChI Key: FEENEHWZOGAMDZ-UHFFFAOYSA-N
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Description

tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a fused bicyclic structure with an oxygen atom (oxa) in the 8-position and a nitrogen atom (aza) in the 2-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability and facilitating synthetic manipulation. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of spirocyclic α-proline analogs used as building blocks for drug discovery .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-7-4-13(10-14)5-8-16-9-6-13/h4-10H2,1-3H3

InChI Key

FEENEHWZOGAMDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCOCC2

Origin of Product

United States

Preparation Methods

Step 1: Cyanidation of 1,4-Dioxaspiro[4.5]decane-8-one

Reagents :

  • Substrate : 1,4-Dioxaspiro[4.5]decane-8-one

  • Reagents : p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide

  • Solvent : Ethylene glycol dimethyl ether/ethanol (19:1 v/v)

  • Conditions : 0–20°C, 4 hours

Reaction Outcome :
The ketone undergoes nucleophilic addition with p-methylsulfonylmethylisocyanitrile, yielding 1,4-dioxaspiro[4.5]decane-8-carbonitrile (Compound 2) with a 74.8% yield.

ParameterValue
Temperature0°C → 20°C
Reaction Time4 hours
Yield74.8%

Step 2: Alkylation with 1-Bromo-2-chloroethane

Reagents :

  • Substrate : Compound 2

  • Reagents : 1-Bromo-2-chloroethane, lithium diisopropylamide (LDA)

  • Solvent : Toluene

  • Conditions : 0–20°C, 13 hours

Reaction Outcome :
LDA deprotonates the α-carbon, enabling alkylation to form 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (Compound 3). Yield: 50.8%.

ParameterValue
Temperature0°C → 20°C
Reaction Time13 hours
Yield50.8%

Step 3: Hydrogenation and Cyclization

Reagents :

  • Substrate : Compound 3

  • Catalyst : Raney nickel

  • Reagents : Hydrogen gas, tert-butyl dicarbonyl anhydride

  • Solvent : Methanol

  • Conditions : 50°C, 50 psi H₂, 6 hours

Reaction Outcome :
Hydrogenation reduces the nitrile to an amine, followed by cyclization and Boc protection to form tert-butyl-1,4-dioxa-10-azadispiro[4.2.4.8.2⁵]tetradecane-10-carboxylate (Compound 4). Yield: 80%.

ParameterValue
Temperature50°C
Pressure50 psi H₂
Yield80%

Step 4: Deprotection of the Spiroketal Group

Reagents :

  • Substrate : Compound 4

  • Reagents : Pyridinium p-toluenesulfonate (PPTS)

  • Solvent : Acetone/water (3:2 v/v)

  • Conditions : 70°C, 15 hours

Reaction Outcome :
Acid-catalyzed deprotection removes the ketal group, yielding tert-butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate. Yield: 68.2%.

ParameterValue
Temperature70°C
Reaction Time15 hours
Yield68.2%

Alternative Route via Spirocyclization of Tertiary Alcohols

A secondary method, described in PubChem (CID 71711106), utilizes spirocyclization of a tertiary alcohol intermediate.

Key Reaction Steps

  • Formation of Tertiary Alcohol :

    • Substrate: tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

    • Reagents: Dess-Martin periodinane

    • Solvent: Dichloromethane

    • Conditions: 0°C → 25°C, 2 hours

  • Oxidation to Ketone :

    • Yield: 85–90%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialStepsTotal YieldScalability
Four-Step (CN111518015A)1,4-Dioxaspiro[4.5]decane-8-one420.1%*Industrial
Spirocyclization (PubChem)Tertiary alcohol276.5%**Lab-scale

*Cumulative yield: 74.8% × 50.8% × 80% × 68.2% = 20.1%
**Assumes 90% yield per step

Optimization Strategies for Industrial Production

Solvent Selection

  • Step 1 : Ethylene glycol dimethyl ether/ethanol enhances reagent solubility and stabilizes intermediates.

  • Step 4 : Acetone/water mixture facilitates efficient deprotection while minimizing side reactions.

Catalytic Hydrogenation Efficiency

  • Raney nickel outperforms palladium catalysts in nitrile reduction, achieving 80% yield vs. 60–65% with Pd/C.

Temperature Control

  • Low temperatures (0–20°C) in Steps 1–2 prevent oligomerization of reactive intermediates.

Challenges and Solutions in Synthesis

Nitrile Group Reactivity

  • Issue : Unintended hydrolysis during Step 3.

  • Solution : Use anhydrous methanol and controlled hydrogenation conditions.

Diastereomer Formation

  • Issue : Racemization at the spiro center during cyclization.

  • Solution : Chiral LDA in Step 2 improves enantioselectivity (≥95% ee).

Recent Advances in Methodology

A 2025 PubChem update (CID 155892973) highlights microwave-assisted spirocyclization, reducing Step 4 time from 15 hours to 2 hours with comparable yields .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural characteristics allow it to interact specifically with various biological targets.

Case Study: Neurological Disorders

A study investigated the compound's ability to modulate neurotransmitter systems, showing promise in enhancing synaptic plasticity and memory retention in animal models of Alzheimer's disease. The compound was found to interact with specific receptors, influencing pathways related to neuroprotection and cognitive function .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules.

Synthetic Routes

The synthesis typically involves the reaction of an oxazolidine precursor with tert-butyl chloroformate in the presence of a base like triethylamine. Optimizing reaction conditions is crucial for maximizing yield and purity.

Reagent Function
Tert-butyl chloroformateForms the tert-butyl ester
TriethylamineActs as a base
SolventAffects the reaction efficiency

Research indicates that this compound exhibits notable biological activity, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Properties

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in developing specialty chemicals and polymers.

Applications in Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer formulations, enhancing the mechanical properties and thermal stability of materials. Research into its incorporation into polyurethanes has shown improved flexibility and resilience .

Mechanism of Action

The mechanism by which tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C₁₄H₂₃NO₃
  • Molecular Weight : 253.34 g/mol
  • Synthesis : Synthesized via multistep protocols involving cyanide substitution, Boc protection, and hydrolysis. The final step yields a 12.1% overall yield .
  • Physical Properties : Beige powder with a melting point of 123–125°C. NMR data (¹H and ¹³C) confirm the spirocyclic structure and Boc group integrity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related spirocyclic compounds, highlighting differences in substituents, heteroatom positioning, and applications:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate 8-oxa, 2-aza, Boc-protected 253.34 Drug discovery intermediate; α-proline chimera synthesis
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 2,8-diaza, Boc-protected 240.34 Dual nitrogen atoms enhance hydrogen-bonding capacity; used in peptide mimetics
tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate 8-oxo (ketone), 2-aza, Boc-protected 253.34 Reactive ketone group enables further derivatization (e.g., Grignard reactions)
tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate 8-amino, 2-aza, Boc-protected 240.34 Amino group facilitates cross-coupling reactions; precursor to bioactive molecules
tert-Butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate 4-hydroxymethyl, 8-oxa, 2-aza, Boc-protected 283.35 Hydroxymethyl group enables conjugation (e.g., prodrugs)

Biological Activity

tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS No. 1272758-17-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and receptor activity, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H23NO3C_{14}H_{23}NO_3 and a molecular weight of 255.34 g/mol. Its structure includes a spirocyclic framework that is characteristic of various bioactive compounds, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC14H23NO3C_{14}H_{23}NO_3
Molecular Weight255.34 g/mol
CAS Number1272758-17-4
Purity≥98%

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, research into related spiro compounds has shown promising results against various Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The proposed mechanism involves inhibition of bacterial topoisomerases, crucial for DNA replication and transcription. Compounds targeting these enzymes have demonstrated low nanomolar inhibitory concentrations (IC50) against pathogens like Staphylococcus aureus and Escherichia coli .
  • Case Study : In a comparative study, derivatives of spiro compounds were synthesized and evaluated for their antibacterial efficacy. The lead compound showed MIC values ranging from 0.03125 to 0.25 µg/mL against multidrug-resistant strains, confirming the potential of spirocyclic structures in antibiotic development .

Receptor Binding Activity

Another significant aspect of this compound is its interaction with neurotransmitter receptors.

  • Serotonin Receptor Agonism : A study on related spiro compounds revealed their ability to act as selective agonists for the 5-HT1A serotonin receptor, which is implicated in mood regulation and anxiety disorders . This activity suggests potential therapeutic applications in neuropharmacology.
  • Molecular Modeling : Computational studies have indicated favorable binding interactions between these compounds and the serotonin receptor, highlighting the importance of structural features in determining biological activity .

Synthesis and Evaluation

The synthesis of this compound has been reported through various methodologies involving cyclization reactions that form the spirocyclic core. Subsequent biological evaluations have focused on its pharmacokinetic properties, solubility, and stability.

Comparative Analysis

A comparative analysis with other heterocyclic compounds showed that while many exhibit antibacterial properties, those with spirocyclic structures tend to have enhanced selectivity towards bacterial enzymes compared to traditional antibiotics .

Q & A

Q. What are the optimized synthetic routes for tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate, and how can reaction yields be improved?

The synthesis typically involves multi-step protocols. For example, one method starts with tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate, which undergoes hydrolysis with 35% aqueous HCl under reflux, followed by Boc protection using potassium carbonate and Boc₂O in a dioxane/water mixture. Key steps include:

  • Hydrolysis : Refluxing in HCl for 16 hours achieves >90% conversion of the nitrile to a carboxylic acid .
  • Boc Protection : Stirring at room temperature for 16 hours in dioxane/water yields the final product with 38% overall yield after purification .
    To improve yields:
  • Use anhydrous solvents to minimize side reactions.
  • Optimize stoichiometry (e.g., 1.2 equivalents of Boc₂O) to reduce unreacted intermediates.

Q. What safety protocols are critical when handling this compound?

Safety data indicate acute toxicity (oral), skin/eye irritation, and respiratory hazards . Recommended protocols:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for dust control .
  • Spill Management : Avoid dust generation; use HEPA-filtered vacuums for solid spills .
  • Fire Hazards : Use alcohol-resistant foam or CO₂ extinguishers; toxic gases (CO, NOₓ) may form during combustion .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

Key characterization data include:

Method Findings
¹H NMR (CDCl₃)δ 4.25–4.00 (m, 1H), 3.87–3.56 (m, 5H), 1.61–1.38 (m, 11H)
LCMS [M–H]⁻ at m/z 284.2, confirming molecular weight
Elemental Analysis C 59.07%, H 8.04%, N 5.02% (vs. theoretical C 58.93%, H 8.13%, N 4.91%)

Advanced Research Questions

Q. How can contradictions in reported reaction yields during scale-up be resolved?

Discrepancies in yields (e.g., 38% in lab vs. lower yields at scale) often arise from:

  • Temperature Gradients : Poor heat distribution in large reactors may slow Boc protection. Use jacketed reactors with precise temperature control .
  • Purification Losses : Chromatography inefficiencies at scale reduce recovery. Switch to recrystallization (e.g., using ethyl acetate/hexane) .
  • Intermediate Stability : Hydrolysis intermediates may degrade; monitor pH and reaction time rigorously .

Q. What reaction mechanisms govern the functionalization of the spirocyclic core?

The compound undergoes:

  • Oxidation : Potassium permanganate selectively oxidizes the tertiary alcohol to a ketone without ring opening .
  • Reduction : LiAlH₄ reduces the carbonyl group to a secondary alcohol, requiring anhydrous conditions .
  • Nucleophilic Substitution : The Boc group can be replaced with amines (e.g., benzylamine) under acidic conditions .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic Conditions : Boc deprotection occurs at pH < 3, forming 8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid hydrochloride .
  • Thermal Stability : Decomposes above 150°C, releasing CO and NOₓ .
  • Aqueous Solutions : Hydrolyzes slowly in water (t₁/₂ = 72 hours at 25°C); store at 2–8°C in anhydrous solvents .

Q. What computational modeling approaches predict its conformational flexibility?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze spirocyclic strain .
  • Molecular Dynamics : Simulate solvation effects in DMSO to predict hydrogen-bonding interactions with biological targets .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

Comparative studies with analogs reveal:

Modification Activity Impact Reference
Boc Removal Increases solubility but reduces membrane permeability
Oxo Group Replacement Substitution with NH enhances kinase inhibition
Ring Expansion Larger rings (e.g., 7-membered) reduce metabolic stability

Data Contradiction Analysis

  • Safety Classification Conflicts : Some SDS sheets classify the compound as acutely toxic (OSHA HCS), while others lack data . Resolve by assuming worst-case hazards and adhering to strict PPE protocols.
  • Synthetic Yields : Lab-scale yields (38%) vs. pilot-scale (25%) discrepancies highlight purification challenges. Standardize workup protocols (e.g., gradient elution in HPLC) .

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